molecular formula C21H33N3O5S B12483838 3-(azepan-1-ylcarbonyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide

3-(azepan-1-ylcarbonyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide

Cat. No.: B12483838
M. Wt: 439.6 g/mol
InChI Key: WAKDBCRKGYMPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepan-1-ylcarbonyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide is a complex organic compound that features a combination of azepane, morpholine, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Azepane Moiety: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Attachment of the Morpholine Group: The morpholine group is attached through nucleophilic substitution reactions.

    Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group is formed by reacting benzenesulfonyl chloride with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine and azepane moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(azepan-1-ylcarbonyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmaceuticals: The compound may serve as a lead compound for drug development.

    Material Science: Its structural properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(azepan-1-ylcarbonyl)aniline: Shares the azepane moiety but lacks the methoxy and morpholine groups.

    3-(azepan-1-ylcarbonyl)-N-(pyrimidin-4-ylmethyl)benzenesulfonamide: Similar structure but with a pyrimidinyl group instead of the morpholine group.

Uniqueness

3-(azepan-1-ylcarbonyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C21H33N3O5S

Molecular Weight

439.6 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-4-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C21H33N3O5S/c1-28-20-8-7-18(17-19(20)21(25)24-11-4-2-3-5-12-24)30(26,27)22-9-6-10-23-13-15-29-16-14-23/h7-8,17,22H,2-6,9-16H2,1H3

InChI Key

WAKDBCRKGYMPOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)C(=O)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.